molecular formula C18H18O5 B13833667 Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate CAS No. 40801-44-3

Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate

Cat. No.: B13833667
CAS No.: 40801-44-3
M. Wt: 314.3 g/mol
InChI Key: PHOMRWLFISONIP-UHFFFAOYSA-N
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Description

Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate is a complex organic compound with a unique structure that includes an acetyloxyphenyl group and a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexa-1,3-diene ring and the introduction of the acetyloxyphenyl group. Common reagents used in the synthesis include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways and processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexa-1,3-diene derivatives and acetyloxyphenyl-containing molecules. Examples include:

  • Methyl 6-(2-hydroxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate
  • Methyl 6-(2-methoxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate

Uniqueness

What sets Methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

40801-44-3

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

methyl 6-(2-acetyloxyphenyl)-4,6-dimethyl-5-oxocyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C18H18O5/c1-11-9-10-14(17(21)22-4)18(3,16(11)20)13-7-5-6-8-15(13)23-12(2)19/h5-10H,1-4H3

InChI Key

PHOMRWLFISONIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(C1=O)(C)C2=CC=CC=C2OC(=O)C)C(=O)OC

Origin of Product

United States

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